

Comprehensive Technical Guide: Bioactive Compounds of *Sophora tonkinensis*

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Compound Focus: Sophoranone

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Introduction and Phytochemical Profile

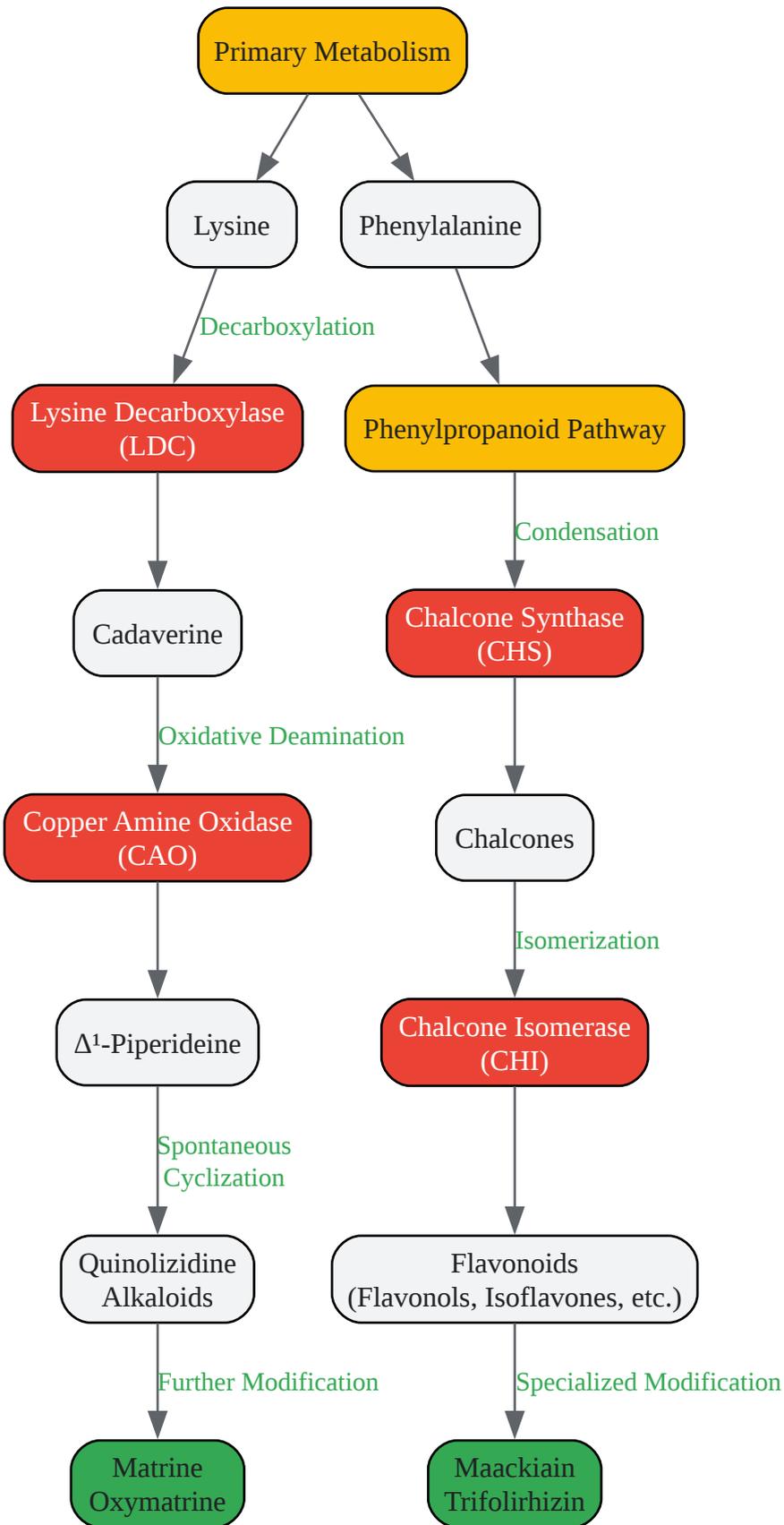
Sophora tonkinensis Gagnep. (family Leguminosae), known as "Shandougen" in Traditional Chinese Medicine (TCM), is a nationally protected Category II medicinal plant native to the karst regions of Southwest China and Northern Vietnam [1] [2]. For centuries, its dried roots and rhizomes have been extensively employed in TCM and ethnopharmacy for clearing heat, detoxification, and treating conditions including sore throat, tonsillitis, pharyngitis, swollen gums, and inflammatory diseases [3] [1]. Modern pharmacological research has revealed a much broader spectrum of activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and cardioprotective effects [3] [1] [4]. The plant's medicinal properties are primarily attributed to its diverse secondary metabolites, with **alkaloids and flavonoids** constituting the major classes of bioactive compounds [3] [1] [2]. Over 330 compounds have been identified from *S. tonkinensis*, including more than 85 alkaloids and 120 flavonoids, alongside triterpenoids, organic acids, and polysaccharides [1].

The table below summarizes the core bioactive compounds and their quantitative distribution across different plant tissues, highlighting significant tissue-specific accumulation patterns crucial for quality control and targeted extraction.

Table 1: Major Bioactive Compounds in *Sophora tonkinensis* and Their Distribution

Compound Category	Specific Compounds (Examples)	Plant Part with Highest Concentration	Reported Concentration	Key Analytical Methods
Quinolizidine Alkaloids	Matrine, Oxymatrine, Sophocarpine, Sophoridine	Seeds	Matrine in seeds: 169.48 µg/g; Total alkaloids in seeds: 19.88 mg/g [2]	HPLC, LC-MS [2] [5]
Flavonoids	Genistin, Genistein, Trifolirhizin, Maackiain	Seeds (Genistin), Leaves (Genistein)	Genistin in seeds: 27.13 µg/g; Genistein in leaves: 15.05 µg/g [2]	HPLC, LC-MS [2] [5]
Prenyl Flavonoids	Sophytonkinones, Lonchocarpous	Roots & Rhizomes	Not Quantified (Structuredetermined via NMR/MS) [3]	NMR, MS [3]
Other Bioactives	Caffeic Acid, Gallic Acid, Betulinic Acid	Roots & Rhizomes [4]	Varies by compound and source	HPLC, MS [4]

The intricate biosynthetic pathways of these compounds involve a coordinated series of enzymatic reactions. The following diagram outlines the primary metabolic routes leading to the key alkaloids and flavonoids in *S. tonkinensis*.



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Diagram 1: Simplified biosynthetic pathways of major alkaloids and flavonoids in S. tonkinensis. Key enzymes (red nodes) catalyze crucial steps toward final bioactive compounds (green nodes).

Quantitative Distribution of Active Compounds

Tissue-Specific Accumulation

Understanding the varying concentrations of bioactive compounds across different plant organs is essential for defining the medicinal parts and optimizing harvest strategies. Recent metabolomic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have quantitatively mapped the distribution of these compounds [2]:

- **Seeds** exhibit the highest concentration of total alkaloids (19.88 mg/g), along with the highest levels of individual alkaloids **matrine** (169.48 µg/g) and **oxymatrine** (9.43 mg/g). Seeds also accumulate the highest levels of **total flavonoids** (14.02 mg/g) and the specific flavonoid **genistin** (27.13 µg/g) [2].
- **Leaves** show a distinct flavonoid profile, with the highest concentration of **genistein** (15.05 µg/g), significantly higher than in other tissues [2].
- **Roots and Rhizomes**, the official medicinal parts according to the Chinese Pharmacopoeia, contain a diverse array of alkaloids and flavonoids but generally at lower concentrations compared to seeds for the major markers. However, they contain unique prenylated flavonoids and are the primary source for commercially extracted matrine and oxymatrine [1] [2].

Impact of Abiotic Stress and Cultivation Conditions

The biosynthesis of active ingredients is significantly influenced by environmental factors and cultivation practices.

- **Drought Stress and Nanoparticle Application:** A 2025 study demonstrated that **drought stress** severely reduces plant biomass. However, foliar application of **Silicon Dioxide Nanoparticles (SiO₂ NPs)** mitigated these negative effects and, crucially, enhanced the content of medicinal compounds under drought conditions. The application of **200 mg/L SiO₂ NPs** under drought stress maximized the root content of **matrine (214.15 µg/g)**, **genistin (4.06 µg/g)**, **genistein (48.56 µg/g)**, **total alkaloids**

(9.96 mg/g), and total flavonoids (11.44 mg/g), representing a significant increase compared to drought-stressed controls [6]. This suggests SiO₂ NPs act as a potent elicitor.

- **Magnesium Ion Concentration:** Research on tissue-cultured seedlings revealed that **magnesium (Mg²⁺)** levels in the growth medium profoundly affect the synthesis of active ingredients. Altering Mg²⁺ concentrations caused significant changes in the contents of **matrine, oxymatrine, maackiain, and trifolirhizin**. Multi-omics analysis indicated that magnesium influences these pathways by affecting the absorption of other ions (e.g., potassium, calcium), photosynthetic activity, and a complex regulatory network involving transcription factors and enzyme genes [5].

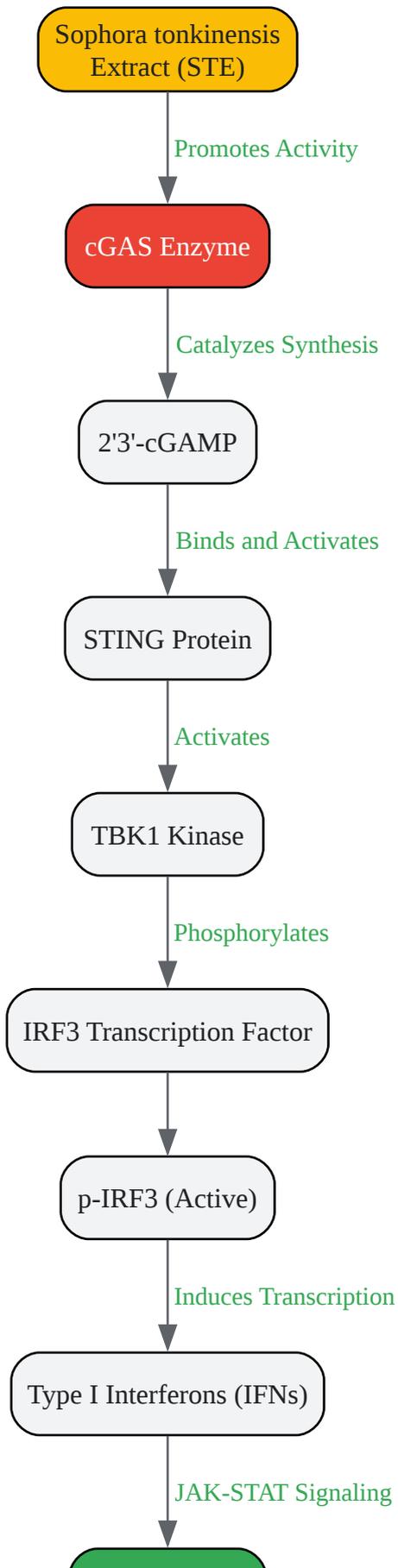
Pharmacological Activities and Mechanisms of Action

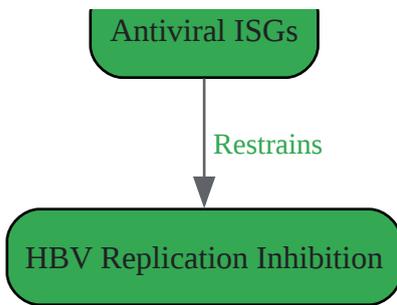
Antiviral Activity and cGAS-STING Pathway Activation

A pivotal 2025 study elucidated a novel molecular mechanism for the antiviral activity of *S. tonkinensis*, particularly against Hepatitis B Virus (HBV). The research showed that *S. tonkinensis* extract (STE) potently inhibits HBV replication in a mouse model by targeting the innate immune **cGAS-STING pathway** [7].

- **Mechanism:** STE promotes the synthesis of the secondary messenger **2'3'-cGAMP** by the enzyme **cGAS**. The increased cGAMP leads to enhanced activation of the adaptor protein **STING**, which subsequently phosphorylates the kinase **TBK1** and transcription factor **IRF3**. Phosphorylated IRF3 translocates to the nucleus and induces the production of **Type I Interferons (IFNs)**, which ultimately stimulates the expression of interferon-stimulated genes (ISGs) that execute antiviral functions [7].
- **Significance:** This discovery positions STE as a promising therapeutic candidate for viral infections and provides a clear, mechanism-based rationale for the traditional use of *S. tonkinensis* in treating throat and inflammatory conditions, which can often be of viral origin.

The following diagram illustrates this specific antiviral mechanism activated by *S. tonkinensis* extract.





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Diagram 2: STE antiviral mechanism via cGAS-STING pathway activation, leading to inhibition of HBV replication.

Cardioprotective Effects

A 2024 study employing an integrative omics approach and experimental validation revealed the cardioprotective potential of *S. tonkinensis* against Myocardial Ischemia (MI) [4]. The extract and its identified active compounds (caffeic acid, gallic acid, betulinic acid, esculetin, and cinnamic acid) were found to mitigate multiple pathological processes in MI:

- **Mitochondrial Impairments:** Improving cardiac mitochondrial function.
- **Inflammation:** Reducing systemic and local inflammatory responses.
- **LDLR Deficiency:** Counteracting the deficiency of low-density lipoprotein receptor.
- **Mechanism:** These beneficial effects were mediated through the regulation of the **vesicle-mediated transport pathway**, which involves key proteins like **Synaptojanin-1 (SYNJ1)** and **ZW10 Kinetochore Protein (ZW10)** [4].

Anti-tumor and Anti-inflammatory Activities

The two major alkaloids, **matrine** and **oxymatrine**, have demonstrated broad anti-tumor activities across various cancer cell lines, inducing apoptosis through the activation of caspase-3 [3] [7]. Flavonoids like **trifolirhizin** exhibit anti-inflammatory and antitumor properties by inhibiting pathways such as **PI3K/Akt** [1] [5]. The richness of these compounds makes *S. tonkinensis* a valuable resource for developing anti-cancer adjuvants and anti-inflammatory agents.

Detailed Experimental Protocols for Key Studies

Protocol 1: SiO₂ Nanoparticle Treatment for Enhanced Yield under Drought

This protocol is designed to assess the elicitor effect of nanoparticles on bioactive compound synthesis under abiotic stress [6].

- **Plant Material & Growth Conditions:** Utilize uniform 6-month-old *S. tonkinensis* seedlings. Cultivate in a growth chamber with a day/night temperature of 28/25°C, a 14/10 h light/dark photoperiod, and 60–70% relative humidity. Use a pot mixture of nutrient soil and vermiculite (2:1, v/v).
- **Experimental Design & Treatments:**
 - **Control (CK):** Maintain soil moisture content at 75-80%.
 - **Drought Stress (SD):** Withhold water until soil moisture content reaches 30-35%, and maintain this level.
 - **Nanoparticle Treatment:** Apply SiO₂ NPs (<30 nm particle size) via foliar spray every 4 days (5 times total) at concentrations of 100 mg/L and 200 mg/L to both CK and SD groups.
- **Biomass & Biochemical Assessment:** After 21 days of treatment, harvest plants and measure fresh and dry weights of roots, stems, and leaves. Assess physiological markers (SOD, POD, CAT activity; MDA, H₂O₂, O₂⁻ content) using commercial assay kits. Quantify active compounds (matrine, oxymatrine, flavonoids) via HPLC.

Protocol 2: Extraction and HPLC Analysis of Alkaloids and Flavonoids

This protocol outlines standardized methods for the extraction and quantification of core bioactive compounds [2] [5].

- **Extraction of Alkaloids (Matrine/Oxymatrine):**
 - **Procedure:** Homogenize 0.1 g of dried, powdered plant tissue with 2 mL of extraction solution (methylene chloride: methanol: ammonia water = 40:10:1). Vortex, let stand at room temperature for 30 min, then sonicate for 30 min. Centrifuge at 4000 rpm for 10 min. Collect 1 mL of supernatant, dry under a nitrogen stream at 40°C, and reconstitute the residue in 1 mL methanol. Filter through a 0.22 µm membrane before HPLC injection [5].
 - **HPLC Analysis:**

- **Column:** Agilent Polaris 5 NH2 (5 μ m, 250 \times 4.6 mm).
 - **Mobile Phase:** Acetonitrile-Isopropanol-3% Phosphoric Acid (80:5:15, isocratic).
 - **Flow Rate:** 0.5 mL/min.
 - **Detection:** UV at 210 nm.
 - **Column Temperature:** 25°C [5].
- **Extraction of Flavonoids (Maackiain/Trifolirhizin):**
 - **Procedure:** Extract approximately 0.1 g of powdered sample with 1 mL of methanol. Grind thoroughly, sonicate for 50 min, make up to the original volume with methanol, centrifuge, and filter the supernatant (0.22 μ m) [5].
 - **HPLC Analysis:**
 - **Column:** Agilent Plus C18 (5 μ m, 250 \times 4.6 mm).
 - **Mobile Phase:** Acetonitrile (A) and Water (B), with a gradient elution: 0-5 min (25% A), 5-55 min (25% \rightarrow 50% A), 55-80 min (50% \rightarrow 95% A), 80-86 min (95% A), 86-87 min (95% \rightarrow 25% A), 87-92 min (25% A, re-equilibration).
 - **Flow Rate:** 1 mL/min.
 - **Detection:** UV at 205 nm [5].

Protocol 3: Green Extraction of Flavonoids using Deep Eutectic Solvents

A modern, eco-friendly alternative for flavonoid extraction employs **Deep Eutectic Solvents (DES)**. This method is noted for its efficiency and sustainability, leveraging the unique properties of DES to enhance the extraction yield of flavonoids from *S. tonkinensis* [8]. While the search results note the use of this technology, the specific DES composition, liquid-solid ratio, extraction time, and temperature parameters should be optimized based on further experimental details [8].

Transcriptional and Multi-Omics Regulation of Biosynthesis

Understanding the molecular machinery controlling the synthesis of alkaloids and flavonoids is key for metabolic engineering and quality improvement.

Key Regulatory Genes from Transcriptome Analysis

A 2025 study integrating transcriptomics and metabolomics across roots, stems, leaves, and seeds identified critical genes [2] [9]:

- **Alkaloid Biosynthesis:**
 - **Copper Amine Oxidase (StCAO)** was pinpointed as a key regulator, showing significantly high expression in seeds, which correlates with the highest alkaloid accumulation in this tissue [2].
 - **Lysine Decarboxylase (LDC)** catalyzes the initial, rate-limiting step from lysine to cadaverine, the primary precursor for quinolizidine alkaloids [9].
- **Flavonoid Biosynthesis:**
 - **Chalcone Isomerase (StCHI)** was identified as a crucial gene for flavonoid biosynthesis, with exceptionally high expression in seeds [2].
 - **Chalcone Synthase (CHS)** is another vital enzyme at the entry point of the flavonoid pathway [9].

NAC Transcription Factor Family Regulation

A genome-wide analysis identified **85 NAC transcription factors** in *S. tonkinensis* (StNACs). This plant-specific transcription factor family is known to be a master regulator of growth, development, stress responses, and secondary metabolism [9]. The study found:

- **Phylogenetic Diversity:** StNAC proteins were classified into 15 distinct subgroups.
- **Expression Correlation:** The expression profiles of eight StNAC genes were significantly correlated with the accumulation levels of alkaloids and flavonoids, suggesting their potential role in regulating these pathways [9]. This finding opens avenues for using genetic engineering to enhance the production of desired compounds.

Systems Biology and Multi-Omics Integration

The application of multi-omics (transcriptomics, proteomics, metabolomics) represents a powerful systems biology approach to unravel complex regulatory networks. A 2024 study used this strategy to investigate how **magnesium ions** influence the synthesis of active ingredients [5]. The analysis revealed that Mg^{2+} acts as a pervasive network regulator, influencing diverse metabolic processes including potassium/calcium uptake and photosynthesis, which subsequently leads to coordinated changes in the levels of pharmacologically

active compounds [5]. This holistic view is crucial for understanding how cultivation factors impact medicinal quality.

Conclusion and Future Perspectives

Sophora tonkinensis is a pharmacologically rich medicinal plant with immense potential for modern drug development and clinical application. Its core bioactive compounds, **matrine-type alkaloids** and **diverse flavonoids**, exhibit a wide array of mechanisms, including newly discovered actions like **cGAS-STING pathway activation** for antiviral therapy and **vesicle-mediated transport regulation** for cardioprotection. The concentration of these compounds is highly tissue-specific and can be effectively modulated by abiotic elicitors like **SiO₂ nanoparticles** and nutrient factors such as **magnesium ions**.

Future research should focus on:

- **Clinical Translation:** Advancing the promising findings from in vivo and omics studies into well-designed clinical trials to validate efficacy and safety in humans.
- **Synergistic Effects:** Investigating the potential synergistic actions between multiple compounds in *S. tonkinensis* extracts, which aligns with the multi-component, multi-target philosophy of TCM.
- **Sustainable Sourcing:** Leveraging insights from transcriptomics and the characterization of NAC transcription factors to develop metabolic engineering or breeding strategies for enhancing the yield of active compounds, thereby reducing pressure on wild populations.

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